molecular formula C23H24N4O3S B357273 5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 853753-22-7

5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B357273
CAS No.: 853753-22-7
M. Wt: 436.5g/mol
InChI Key: CIURVYPXLVLDPQ-UHFFFAOYSA-N
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Description

3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure, followed by the introduction of the sulfonyl and imino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dipyrido[1,2-a:2’,3’-d]pyrimidine derivatives and sulfonyl-imino compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of 3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-5-10-26-20(24)19(31(29,30)17-9-8-14(2)16(4)12-17)13-18-22(26)25-21-15(3)7-6-11-27(21)23(18)28/h6-9,11-13,24H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIURVYPXLVLDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=CC=C(C4=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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